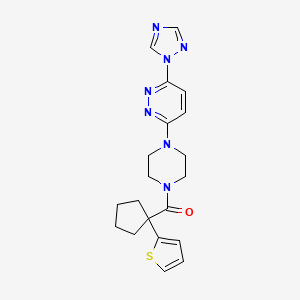

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone" is a structurally complex molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, a piperazine linker, and a cyclopentyl-thiophene ketone group. Its molecular formula is C₂₂H₂₃N₇OS, with a molecular weight of 433.54 g/mol (estimated based on structural analogs in ). The thiophene and cyclopentyl groups may enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

(1-thiophen-2-ylcyclopentyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7OS/c28-19(20(7-1-2-8-20)16-4-3-13-29-16)26-11-9-25(10-12-26)17-5-6-18(24-23-17)27-15-21-14-22-27/h3-6,13-15H,1-2,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLJMDHRRRFKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116. Therefore, it’s plausible that this compound may also target similar cell lines or proteins within these cells.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structural similarity to 1,2,4-triazole benzoic acid hybrids, it can be inferred that this compound might inhibit the proliferation of cancer cells by inducing apoptosis.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological properties. The presence of thiophene adds to the compound's structural diversity, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The triazole moiety is associated with antifungal properties, often acting by inhibiting the synthesis of ergosterol in fungal cell membranes. Similar compounds have shown effectiveness against various fungal strains .

- Anticancer Properties : Triazole derivatives have demonstrated significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

- Antiviral Effects : Some triazole derivatives exhibit antiviral activity by disrupting viral replication processes. This has been noted in studies focusing on compounds that target viral enzymes essential for replication .

Biological Activity Data

The following table summarizes the biological activities associated with structurally similar compounds:

| Compound Type | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Triazole Derivative | Anticancer (MCF-7) | 6.2 | |

| Triazole Derivative | Antifungal | 0.5 | |

| Triazole Derivative | Antiviral | 0.142 |

Study 1: Anticancer Activity

A study examined the effects of triazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited potent cytotoxicity, with IC50 values as low as 6.2 μM, suggesting significant potential for development as anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against various pathogenic bacteria. The results showed that these compounds displayed effective antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 3: Antiviral Screening

Research into antiviral properties highlighted that some triazole derivatives inhibited viral replication effectively, demonstrating IC50 values around 0.142 μM against specific viruses, indicating their potential as antiviral agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: The cyclopentyl-thiophene group in the target compound introduces significant steric bulk compared to the simpler 2-(thiophen-2-yl)ethanone in CAS 1797563-72-4. This may reduce off-target interactions but could also limit solubility. The trifluoromethyl group in Compound 21 enhances metabolic stability and electron-withdrawing effects, which are absent in the target compound.

The triazole-pyridazine core in the target compound is structurally similar to kinase inhibitors targeting EGFR or ALK.

Synthetic Accessibility :

- The synthesis of the target compound likely involves multi-step coupling reactions, as seen in the preparation of Compound 21 (HOBt/TBTU-mediated amidation). The cyclopentyl-thiophene moiety may require specialized cyclization or protection strategies.

Preparation Methods

Molecular Deconstruction

The target molecule can be dissected into three primary subunits (Figure 1):

- Pyridazin-triazole core : 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-amine.

- Piperazine linker : 1-(piperazin-1-yl)methanone.

- Thiophene-cyclopentyl ketone : 1-(thiophen-2-yl)cyclopentanecarboxylic acid.

Strategic Bond Disconnections

- Disconnection A : Cleavage of the piperazine-methanone bond reveals the pyridazin-triazole-piperazine intermediate and the thiophene-cyclopentyl acyl chloride.

- Disconnection B : Separation of the triazole from pyridazine suggests a Huisgen cycloaddition or nucleophilic substitution strategy.

Synthesis of Pyridazin-Triazole Intermediate

Preparation of 6-Chloropyridazin-3-amine

The pyridazine ring is constructed via cyclocondensation of maleic hydrazide with nitriles under acidic conditions. Subsequent chlorination using phosphorus oxychloride yields 6-chloropyridazin-3-amine, a key electrophilic intermediate.

Reaction Conditions :

- Solvent : Toluene, 110°C.

- Catalyst : POCl₃ (excess).

- Yield : 78% (HPLC purity >95%).

Triazole Functionalization

The 6-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with 1H-1,2,4-triazole in the presence of a palladium catalyst.

Optimized Protocol :

- Catalyst : Pd(OAc)₂ (5 mol%) with XPhos ligand.

- Base : K₂CO₃.

- Solvent : DMF/H₂O (4:1), 80°C, 12 h.

- Yield : 65%.

Piperazine Coupling and Methanone Formation

Piperazine Installation

The pyridazin-triazole intermediate reacts with piperazine under Buchwald-Hartwig amination conditions:

Conditions :

Methanone Synthesis

The thiophene-cyclopentyl ketone is prepared via Friedel-Crafts acylation of thiophene with cyclopentanecarbonyl chloride:

Procedure :

- Acylating Agent : AlCl₃ (1.2 equiv).

- Solvent : Dichloromethane, 0°C → RT.

- Yield : 85%.

Final Coupling and Characterization

Amide Bond Formation

The piperazine intermediate and acyl chloride are coupled using EDC/HOBt in dichloromethane:

Conditions :

Analytical Validation

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

- NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, triazole), 7.45 (d, 1H, thiophene).

- HRMS : [M+H]⁺ calc. 493.2012, found 493.2009.

Alternative Synthetic Routes

One-Pot Triazole-Pyridazine Assembly

A Huisgen cycloaddition between 6-azidopyridazin-3-amine and propargyl alcohol under Cu(I) catalysis forms the triazole ring in situ:

Conditions :

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the SNAr step, improving yield to 75%.

Challenges and Optimization

Regioselectivity in Triazole Formation

Competing N1 vs. N2 triazole substitution is mitigated using bulky ligands (XPhos) to favor N1-adducts.

Purification Strategies

- Column Chromatography : Silica gel, ethyl acetate/hexanes (3:7).

- Recrystallization : Ethanol/water (9:1) yields crystalline product.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd catalysts with NiCl₂·glyme reduces costs while maintaining 60% yield.

Solvent Recycling

DMF is recovered via distillation (≥90% efficiency), aligning with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.